molecular formula C23H31NO7 B1676885 霉酚酸 CAS No. 24280-93-1

霉酚酸

货号 B1676885
CAS 编号: 24280-93-1
分子量: 433.5 g/mol
InChI 键: RTGDFNSFWBGLEC-SYZQJQIISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击“快速查询”以从我们的专家团队获取报价。
  • 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Mycophenolic acid (MPA) is a potent immunosuppressant agent produced by Penicillum brevi-compactum . It selectively inhibits inosine monophosphate dehydrogenase, thus inhibiting DNA synthesis in T and B lymphocytes . MPA is used as an immunosuppressant to prevent organ transplantation rejection and also in the treatment of certain autoimmune diseases .


Synthesis Analysis

Mycophenolic acid is a BCS class 2 drug used as a potential immune-suppressing agent . To improve its solubility and bioavailability, it is converted into a salt form . The synthesis and characterization of mycophenolic acid salt are presented in a paper . The salt produced is unreported and has high solubility over the available options .


Molecular Structure Analysis

Mycophenolic acid has a molecular formula of C17H20O6 . Its average mass is 320.337 Da and its monoisotopic mass is 320.125977 Da . The molecule contains two approximately planar sections, the ring system and the extended side-chain, at an angle of 79° .


Chemical Reactions Analysis

The synthesis and characterization of mycophenolic acid salt involve various chemical reactions . The DSC curves of the parent drug and its isobutanolammonium salt vary, indicating that the drug and the salt former had undergone a chemical interaction .


Physical And Chemical Properties Analysis

Mycophenolic acid has a molecular weight of 320.34 . It is soluble in DMSO at concentrations greater than 40 mg/mL . The salt form of mycophenolic acid is dissolved at intestinal pH .

科研应用

1. 人类CD4+ T细胞中的免疫抑制机制

Mycophenolic Acid (MPA) 主要以其在免疫抑制中的作用而闻名,特别是在移植医学和治疗自身免疫疾病方面。它通过抑制对淋巴细胞扩增至关重要的肌醇单磷酸脱氢酶来发挥作用。MPA对人类CD4+ T细胞的影响包括抑制IL-17、IFN-γ和TNF-α的产生,以及修改各种共刺激因子和转录因子的表达,显著影响T细胞反应 (He et al., 2011)

2. HIV治疗中的潜在用途

MPA被提出用于HIV治疗的潜力。它通过耗竭HIV复制中逆转录酶所需的鸟苷核苷酸来发挥作用。研究表明,MPA诱导激活的CD4+ T细胞凋亡,减少了HIV感染可用细胞的数量。临床试验进一步探讨了其在HIV感染者中的应用 (Chapuis et al., 2000)

3. 自身免疫疾病中的药代动力学和药效学

了解MPA的药代动力学和药效学对于治疗自身免疫疾病至关重要。MPA具有复杂的药代动力学,存在显著的个体间变异性,需要谨慎管理以获得自身免疫患者的最佳治疗效果 (Abd Rahman et al., 2013)

4. 对肾移植受体中UGT1A9基因的影响

MPA在肾移植中的疗效受到遗传因素的影响,特别是UGT1A9基因。该基因中的单核苷酸多态性可以影响MPA的药代动力学,影响药物的有效性和患者的预后 (Kuypers et al., 2005)

5. 骨髓抑制作用和IL-17抑制

MPA引起骨髓抑制,这是其使用中的一个主要并发症,通过抑制产生IL-17的T细胞来实现。这种作用影响中性粒细胞的产生,突显了在临床环境中监测IL-17水平以评估中性粒细胞减少风险的必要性 (von Vietinghoff et al., 2010)

6. 抗纤维化作用

MPA展示了除了其免疫抑制能力之外的抗纤维化特性。它显示出在减少或抑制各种非免疫细胞(包括平滑肌细胞和成纤维细胞)增殖方面的潜力。这些特性使MPA成为在临床环境中预防纤维化的候选药物,例如在慢性移植物肾病和钙调神经酶抑制剂毒性中 (Morath et al., 2006)

7. 皮肤科中的应用

MPA,特别是其前药形式如麦考酚酯,已在皮肤科中找到应用。它已被用于治疗各种皮肤病症,如银屑病,表明其在移植医学之外具有更广泛的治疗潜力 (Page & Tait, 2015)

8. 移植受体中对肌醇单磷酸脱氢酶的影响

监测MPA的生物学效应,例如其对红细胞中肌醇单磷酸脱氢酶水平的影响,对于评估移植受体长期治疗结果至关重要 (Weigel et al., 2001)

9. 在免疫受损个体中与曲霉菌的相互作用

免疫功能受损个体中使用MPA可能会影响与曲霉菌等病原体的相互作用。它改变了中性粒细胞的氧化爆发并抑制了树突状细胞的成熟,这可能会增加真菌感染的风险 (Mezger et al., 2008)

10. 癌症治疗中的霉酚酸

越来越多的人对将MPA用于癌症治疗感兴趣,这归功于其对细胞周期和凋亡的影响,特别是在神经母细胞瘤细胞系中。MPA通过耗竭鸟嘌呤核苷酸库并通过p53介导的途径触发凋亡,为癌症治疗提供了潜在作用 (Messina et al., 2004)

Safety And Hazards

Mycophenolic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and suspected of causing genetic defects . It may damage the unborn child and cause damage to organs through prolonged or repeated exposure .

未来方向

Mycophenolic acid is increasingly being used in the treatment of patients with various autoimmune diseases . Future research in this field is expected to focus on characterizing free MPA concentration or MPA metabolites . There is also a need for more studies characterizing the enteric-coated formulation of MPA (EC-MPA) .

性质

IUPAC Name

(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O6/c1-9(5-7-13(18)19)4-6-11-15(20)14-12(8-23-17(14)21)10(2)16(11)22-3/h4,20H,5-8H2,1-3H3,(H,18,19)/b9-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPNSFSBZBAHARI-RUDMXATFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4041070
Record name Mycophenolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4041070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Mycophenolic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015159
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble, 3.55e-02 g/L
Record name Mycophenolic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01024
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Mycophenolic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015159
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Mycophenolic acid is a selective noncompetitive and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH), that blocks the conversion of inosine-5-phosphate and xanthine-5-phosphate to guanosine-5-phosphate. By inhibiting IMPDH, mycophenolic acid interferes with the _de novo_ pathway of guanosine nucleotide synthesis without incorporation into DNA. While other cell types are able to use salvage pathways, T- and B-lymphocyte proliferation is a mechanism heavily dependent on the _de novo_ synthesis of purines. Therefore, mycophenolic acid has potent cytostatic effects on T- and B- and lymphocytes. Mycophenolic acid also suppresses antibody formation by B-lymphocytes and prevents the glycosylation of lymphocyte and monocyte glycoproteins involved in intercellular adhesion to endothelial cells.
Record name Mycophenolic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01024
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Mycophenolic acid

CAS RN

24280-93-1, 483-60-3
Record name Mycophenolic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24280-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(1,3-Dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methylhex-4-enoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mycophenolic acid [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024280931
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mycophenolic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01024
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name mycophenolic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757424
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name mycophenolic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129185
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Mycophenolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4041070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mycophenolic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.912
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MYCOPHENOLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HU9DX48N0T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Mycophenolic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015159
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

141°C, 141 °C
Record name Mycophenolic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01024
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Mycophenolic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015159
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mycophenolic acid
Reactant of Route 2
Reactant of Route 2
Mycophenolic acid
Reactant of Route 3
Reactant of Route 3
Mycophenolic acid
Reactant of Route 4
Reactant of Route 4
Mycophenolic acid
Reactant of Route 5
Mycophenolic acid
Reactant of Route 6
Reactant of Route 6
Mycophenolic acid

Citations

For This Compound
50,400
Citations
JES Kitchin, MK Pomeranz, G Pak, K Washenik… - Journal of the American …, 1997 - Elsevier
… Oral mycophenolic acid (MPA) therapy has been investigated in the treatment of moderate to … Mycophenolic acid (MPA) is a weak organic acid that has been investigated as an oral …
Number of citations: 258 www.sciencedirect.com
R Bentley - Chemical reviews, 2000 - ACS Publications
… From several of these they isolated MPA, mp 141 C, and stated “There is, in our opinion, no doubt that Gosio's acid and Alsberg and Black's mycophenolic acid are one and the same …
Number of citations: 383 pubs.acs.org
C Morath, V Schwenger, J Beimler… - Clinical …, 2006 - Wiley Online Library
… Mycophenolic acid antagonizes the activation of cultured human mesangial cells. Kidney Int … Mycophenolic acid: a new approach to the therapy of experimental mesangial proliferative …
Number of citations: 111 onlinelibrary.wiley.com
MJ Sweeney, DH Hoffman, MA Esterman - Cancer research, 1972 - AACR
… This presentation brings together all of our results concerning the mode of action of mycophenolic acid as well as the 1st report on a 2nd mechanism of resistance to this drug. …
Number of citations: 173 aacrjournals.org
A Mitsui, S Suzuki - The Journal of antibiotics, 1969 - jstage.jst.go.jp
… with mycophenolic acid was studied from both humoral and cellular … formation between control and mice treated with mycophenolic acid … of mycophenolic acid prolonged the induction …
Number of citations: 140 www.jstage.jst.go.jp
RL Danheiser, SK Gee, JJ Perez - Journal of the American …, 1986 - ACS Publications
… acid 10, which is converted to mycophenolic acid (1) by acid hydrolysis … mycophenolic acid in nine steps in an overall yield of 17-19%. The Penicitlium metabolite mycophenolic acid …
Number of citations: 159 pubs.acs.org
TJ Franklin, JM Cook - Biochemical Journal, 1969 - portlandpress.com
… Mycophenolic acid, an antibiotic of some antiquity that more recently has … mycophenolic acid before the addition of [14C]thymidine. The inhibition of DNA synthesis by mycophenolic acid …
Number of citations: 467 portlandpress.com
I Schneweis, K Meyer… - Applied and …, 2000 - Am Soc Microbiol
… ability to produce mycophenolic acid. Our results demonstrate that mycophenolic acid occurs … per day, a dose of 1.8 mg of mycophenolic acid per kg of body weight results. This amount …
Number of citations: 110 journals.asm.org
AG Chapuis, G Paolo Rizzardi, C D'agostino… - Nature medicine, 2000 - nature.com
… Mycophenolic acid, a selective inhibitor of the de novo … Here we show that mycophenolic acid induced apoptosis and … mophetil, the ester derivate of mycophenolic acid, to HIV-infected …
Number of citations: 250 www.nature.com
LM Shaw, M Figurski, MC Milone, J Trofe… - Clinical Journal of the …, 2007 - journals.lww.com
Mycophenolic acid (MPA)-based therapies are widely used in combination with calcineurin inhibitors as maintenance immunosuppression for kidney transplant recipients (1). The two …
Number of citations: 108 journals.lww.com

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。